Trimetozine-d8 CAS 1346604-05-4 chemical properties
Trimetozine-d8 CAS 1346604-05-4 chemical properties
An In-Depth Technical Guide to Trimetozine-d8 (CAS 1346604-05-4): Properties, Application, and Analysis
Introduction
Trimetozine (CAS 635-41-6) is a sedative and anxiolytic agent that was first introduced in Europe in 1959.[1][2] Characterized by its mild tranquilizing effects, it has been clinically used for the treatment of anxiety.[2][3][4] The precise mechanism of action for Trimetozine remains to be fully elucidated, but it is believed to modulate neurotransmitter systems within the central nervous system, potentially influencing the synaptic concentrations of key monoamines like serotonin, dopamine, and norepinephrine.[1][5][6]
This guide focuses on Trimetozine-d8 (CAS 1346604-05-4) , the stable isotope-labeled (SIL) analogue of Trimetozine. In modern pharmaceutical research and development, deuterated compounds are indispensable tools.[7] The replacement of hydrogen atoms with their stable, heavier isotope, deuterium, creates a compound that is chemically almost identical to the parent drug but physically distinguishable by its mass.[7] This subtle modification does not typically alter the compound's biological activity but provides a powerful analytical advantage, particularly in quantitative bioanalysis using mass spectrometry.[8][9]
For researchers, scientists, and drug development professionals, Trimetozine-d8 serves as the gold standard internal reference for the accurate quantification of Trimetozine in complex biological matrices.[7][9] Its use corrects for variability during sample preparation and instrumental analysis, ensuring the precision and reliability required for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.[7][10] This guide provides a comprehensive overview of the core chemical properties, hypothesized synthesis, and critical applications of Trimetozine-d8.
Part 1: Core Chemical & Physical Properties
Trimetozine-d8 is structurally identical to Trimetozine, with the exception that the eight hydrogen atoms on the morpholine ring are replaced with deuterium atoms. This substitution results in a predictable mass shift, which is the basis for its utility in mass spectrometry-based assays. The fundamental properties of Trimetozine-d8, alongside its non-deuterated parent compound, are summarized below.
Table 1: Comparison of Physicochemical Properties
| Property | Trimetozine-d8 | Trimetozine (Parent Compound) |
|---|---|---|
| CAS Number | 1346604-05-4[4] | 635-41-6[2][11] |
| Molecular Formula | C₁₄H₁₁D₈NO₅[4][12] | C₁₄H₁₉NO₅[2][11] |
| Molecular Weight | 289.35 g/mol [4][12] | 281.30 g/mol [2][13] |
| Synonyms | 4-Morpholinyl-d8-(3,4,5-trimethoxyphenyl)methanone; Opalene-d8; Trioxazine-d8[4] | Opalene; Trioxazine; Sedoxazine[2][14] |
| Melting Point | Not reported; expected to be very similar to Trimetozine. | 120-122 °C[13] |
| Solubility | Not reported; expected to be very similar to Trimetozine. | Slightly soluble in water and alcohol.[13] |
| Appearance | Not available; typically a white to off-white solid. | Crystals[13] |
Part 2: The Role of Deuteration and the Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium can have a profound impact on the metabolic fate of a drug molecule, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[15] The C-D bond is stronger and requires more energy to break than a C-H bond. Since many drug metabolism pathways, particularly Phase I reactions mediated by Cytochrome P450 enzymes, involve the cleavage of C-H bonds, deuteration at a metabolic site can significantly slow down the rate of metabolism.[10][15]
This metabolic stabilization can offer several therapeutic advantages:
-
Improved Pharmacokinetic Profile: A slower rate of metabolism can increase a drug's half-life and overall exposure (AUC).[10]
-
Reduced Dosing Frequency: Longer-acting drugs may allow for less frequent administration, improving patient compliance.[15]
-
Enhanced Safety: By reducing the formation of potentially toxic metabolites, deuteration can lead to a better safety profile.[10]
While Trimetozine-d8 is primarily designed for use as an analytical standard, the principles of KIE are fundamental to the field of "deuterated drugs," where this strategy is used to create improved second-generation therapeutics.[8][15]
Part 3: Synthesis and Characterization
Hypothesized Synthesis Workflow
The synthesis of Trimetozine-d8 would logically follow the established route for its non-deuterated analogue, which involves the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine.[13] To produce the deuterated version, commercially available morpholine-d8 would be used as the starting material. The workflow represents a standard nucleophilic acyl substitution reaction.
Analytical Characterization
Confirmation of the successful synthesis and purity of Trimetozine-d8 relies on standard analytical techniques.
-
Mass Spectrometry (MS): This is the most direct confirmation. The molecular ion of Trimetozine-d8 will appear at an m/z value that is 8 Daltons higher than that of Trimetozine. For example, in electrospray ionization (ESI), the [M+H]⁺ ion for Trimetozine would be ~282.13, while for Trimetozine-d8 it would be ~290.18. Fragmentation patterns are expected to be similar, with key fragments containing the morpholine-d8 moiety showing the corresponding +8 Da mass shift.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant difference will be the complete absence of signals corresponding to the morpholine protons, which typically appear as multiplets around 3.5-3.8 ppm in the Trimetozine spectrum. The signals for the aromatic and methoxy protons will remain.
-
¹³C NMR: The spectrum will be very similar to Trimetozine, but the carbon signals for the deuterated morpholine ring will appear as multiplets (typically triplets for -CD₂- groups) due to one-bond C-D coupling.[16] These signals will also be of lower intensity.
-
Part 4: Application in Quantitative Bioanalysis
The primary application of Trimetozine-d8 is as an internal standard (IS) for the quantification of Trimetozine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] An ideal IS should behave as identically as possible to the analyte during sample extraction, chromatography, and ionization, but be clearly distinguishable by the mass spectrometer.[7] Trimetozine-d8 perfectly meets these criteria.
Workflow: LC-MS/MS Quantification of Trimetozine in Human Plasma
Detailed Experimental Protocol
The following is a representative protocol for the quantification of Trimetozine. Note: This method would require validation according to regulatory guidelines.
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of Trimetozine and Trimetozine-d8 (IS) in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Trimetozine stock solution with a blank biological matrix (e.g., human plasma) to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the Trimetozine-d8 IS at a fixed concentration (e.g., 100 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A standard UHPLC system.[17]
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[18]
-
Ionization Mode: Positive (ESI+).
-
MRM Transitions:
-
Trimetozine (Analyte): Q1 m/z 282.1 → Q3 m/z 195.1 (quantifier)
-
Trimetozine-d8 (IS): Q1 m/z 290.2 → Q3 m/z 195.1 (quantifier)
-
-
-
Data Analysis:
-
The concentration of Trimetozine in unknown samples is determined by calculating the peak area ratio of the analyte to the IS and interpolating the value from the linear regression of the calibration curve.
-
Part 5: Safety and Handling
-
Handling: Trimetozine-d8 should be handled by trained personnel in a laboratory setting. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn.
-
Safety: While specific toxicity data for Trimetozine-d8 is not available, it should be handled with the same precautions as its parent compound. Trimetozine is classified as harmful if swallowed (GHS Acute Toxicity 4).[19]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to ensure long-term stability.[4]
Conclusion
Trimetozine-d8 (CAS 1346604-05-4) is more than just a chemical analogue; it is a precision tool that enables high-fidelity research in pharmacology and drug development. Its role as a stable isotope-labeled internal standard is critical for the robust, accurate, and reproducible quantification of Trimetozine in biological systems. Understanding its properties, the rationale for its use, and its application in validated bioanalytical methods is essential for any scientist working on the pharmacokinetics, metabolism, or clinical investigation of Trimetozine. As the pharmaceutical industry continues to demand higher standards of data quality, the use of deuterated standards like Trimetozine-d8 will remain a cornerstone of analytical excellence.
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